REACTION_CXSMILES
|
[C:1]1([N:7]2[C:11](=[O:12])[CH2:10][C:9]([OH:13])=[N:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.O=P(Cl)(Cl)[Cl:16]>C(=O)(O)[O-].[Na+]>[C:1]1([N:7]2[C:11](=[O:12])[CH2:10][C:9]([C:1]3[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=3)=[N:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:1]1([N:7]2[C:11]([Cl:16])=[CH:10][C:9]([OH:13])=[N:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N1N=C(CC1=O)O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
ADDITION
|
Details
|
was added (to pH=7)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with methylene chloride (3×)
|
Type
|
CONCENTRATION
|
Details
|
the organic layer was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the solid was crystallized from methylene chloride
|
Type
|
CUSTOM
|
Details
|
recrystallized from acetonitrile and methylene chloride
|
Type
|
CUSTOM
|
Details
|
The above solid was purified by column chromatography (silica gel, 6-33% ethyl acetate/hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)N1N=C(CC1=O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 110 mg |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)N1N=C(C=C1Cl)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 56 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |